.beta.-D-Galactopyranoside, phenylmethyl .beta.-D-Galactopyranoside, phenylmethyl
Brand Name: Vulcanchem
CAS No.: 14897-46-2
VCID: VC0088117
InChI: InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol

.beta.-D-Galactopyranoside, phenylmethyl

CAS No.: 14897-46-2

Main Products

VCID: VC0088117

Molecular Formula: C13H18O6

Molecular Weight: 270.28 g/mol

.beta.-D-Galactopyranoside, phenylmethyl - 14897-46-2

CAS No. 14897-46-2
Product Name .beta.-D-Galactopyranoside, phenylmethyl
Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1
Standard InChIKey GKHCBYYBLTXYEV-KSSYENDESA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
PubChem Compound 11032917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator